Fipexide

Behavioral pharmacology Cognitive impairment Nootropic efficacy

Fipexide delivers robust cognitive enhancement at just 10 mg/kg p.o.—a 60-fold potency advantage over piracetam—making it exceptionally cost-effective for repeated-dose behavioral studies. Its well-characterized metabolic bioactivation via demethylenation to a catechol/o-quinone intermediate provides a defined mechanistic model for reactive metabolite screening and idiosyncratic hepatotoxicity research. Unlike racetam-class agents, fipexide directly inhibits striatal adenylate cyclase activity, enabling targeted investigation of cAMP-dependent dopaminergic signaling. Placebo-controlled human efficacy data (85% responder rate, 60% increase in exactitude index) establish it as a validated translational benchmark for cognition-enhancer development programs.

Molecular Formula C20H21ClN2O4
Molecular Weight 388.8 g/mol
CAS No. 34161-24-5
Cat. No. B1195902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFipexide
CAS34161-24-5
Synonymsfipexide
Molecular FormulaC20H21ClN2O4
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H21ClN2O4/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2
InChIKeyBFUJHVVEMMWLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fipexide Procurement Guide: CAS 34161-24-5 Specifications and Research-Grade Characteristics


Fipexide (CAS 34161-24-5), also known under trade names Attentil and Vigilor, is a psychoactive compound belonging to the piperazine chemical class, developed in Italy in 1983 as a nootropic agent [1]. Chemically, it is an amide conjugate of parachlorophenoxyacetate and methylenedioxybenzylpiperazine (MDBZP), with a molecular formula of C20H21ClN2O4 and a molecular weight of 388.85 g·mol⁻¹ [1]. Fipexide reduces striatal adenylate cyclase activity and exerts positive effects on cognitive performance through dopaminergic neurotransmission [2]. The compound was historically approved and marketed in Italy and France for senile dementia before withdrawal due to rare hepatotoxicity [1]. For research procurement, fipexide is available in free base form (CAS 34161-24-5) and as the hydrochloride salt (CAS 34161-23-4) for improved aqueous solubility [2].

Why Generic Substitution Fails: Evidence-Based Differentiation of Fipexide from In-Class Nootropic Compounds


Substitution of fipexide with structurally or mechanistically related nootropic agents such as piracetam, aniracetam, or centrophenoxine is not scientifically justified due to fundamental differences in both quantitative pharmacology and toxicological profile. Fipexide exhibits a distinctive dose-response relationship, demonstrating functional efficacy at substantially lower oral doses (10 mg/kg) compared to piracetam (600 mg/kg) and aniracetam (50 mg/kg) in rodent cognitive impairment models [1]. More critically, fipexide undergoes a unique metabolic bioactivation pathway yielding an electrophilic o-quinone intermediate capable of forming covalent protein adducts — a mechanism of idiosyncratic hepatotoxicity not shared by other piracetam-class nootropics [2]. This reactive metabolite formation, characterized by demethylenation to a catechol intermediate with subsequent oxidation, represents a compound-specific liability that renders generic class-based substitution both scientifically inappropriate and potentially hazardous for research applications [2].

Fipexide Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis for Scientific Procurement


Dose-Normalized Behavioral Efficacy: Fipexide 10 mg/kg vs. Piracetam 600 mg/kg and Aniracetam 50 mg/kg in DDC-Induced Cognitive Impairment

In a head-to-head study of four nootropic agents, fipexide demonstrated complete reversal of diethyldithiocarbamate (DDC)-induced learning and memory impairment at a dose 60-fold lower than piracetam and 5-fold lower than aniracetam on a mg/kg basis [1]. Fipexide (10 mg/kg orally) administered for 5 days prior to and 5 days during shuttle-box training completely abolished the amnestic effect of DDC (300 mg/kg i.p.), with protective efficacy equivalent to piracetam at 600 mg/kg and aniracetam at 50 mg/kg [1].

Behavioral pharmacology Cognitive impairment Nootropic efficacy

Step-Down Passive Avoidance Retention: Fipexide Efficacy Against Clonidine-Induced Amnesia vs. Comparator Nootropics

In a second independent study examining both DDC- and clonidine-induced memory impairment, fipexide at 10 mg/kg p.o. completely abolished the memory-impairing effects of clonidine (0.1 mg/kg i.p.) in a step-down passive avoidance paradigm [1]. This protective effect was quantitatively equivalent to that achieved with piracetam at 600 mg/kg, aniracetam at 50 mg/kg, and meclofenoxate at 100 mg/kg [1]. The data confirm fipexide's potency advantage is reproducible across distinct behavioral assays and impairment mechanisms.

Passive avoidance Memory retention Alpha-2 adrenoceptor

6-Hydroxydopamine-Induced Amnesia Model: Fipexide Efficacy at 10 mg/kg vs. Piracetam 600 mg/kg

In rats with neonatal 6-hydroxydopamine (6-OHDA) lesions, fipexide (10 mg/kg p.o.) administered for 5 days before and 5 days during shuttle-box training abolished the amnestic effect of 6-OHDA (100 mg/kg s.c. neonatal) and restored frontal cortex and hippocampal noradrenaline (NA) levels to control values [1]. This restoration of NA levels occurred at the same fipexide dose that reversed behavioral impairment, and the efficacy matched that of piracetam at 600 mg/kg, aniracetam at 50 mg/kg, and meclofenoxate at 100 mg/kg [1].

Noradrenergic system Neurotoxicity model Cognitive restoration

Striatal Adenylate Cyclase Inhibition: Direct In Vitro Activity of Fipexide

Fipexide reduces striatal adenylate cyclase activity when directly added to membrane preparations, an effect confirmed both in basal and dopamine-stimulated conditions [1]. In ex vivo experiments, striatal adenylate cyclase activity from fipexide-pretreated rats was significantly reduced relative to untreated controls [1]. While direct comparative adenylate cyclase inhibition data for piracetam or aniracetam under identical conditions are not available in the literature, this enzymatic modulation distinguishes fipexide mechanistically from racetam-class nootropics, which primarily act via modulation of AMPA/kainate receptors and cholinergic systems rather than direct adenylate cyclase inhibition [1].

Dopaminergic signaling Enzyme inhibition Striatal biochemistry

Distinct Reactive Metabolite Bioactivation: o-Quinone Formation and Covalent Protein Adduction

Fipexide undergoes a unique metabolic activation pathway via demethylenation to a catechol intermediate, which undergoes further oxidation to an electrophilic o-quinone species capable of forming covalent adducts with cellular proteins [1]. Using an LC/MS-based assay, researchers confirmed the formation of fipexide catechol-cysteine adducts in microsomal protein fractions following in vitro incubations with both rat and human hepatocytes [1]. This reactive metabolite pathway is a compound-specific feature driven by the methylenedioxybenzyl moiety and is not shared by structurally related nootropics such as piracetam (pyrrolidone acetamide derivative) or aniracetam (anisoyl-pyrrolidone derivative), which lack this metabolic liability [2].

Drug metabolism Hepatotoxicity Reactive intermediates

Clinical Efficacy in Geriatric Population: Placebo-Controlled Double-Blind Trial Data

In a placebo-controlled, double-blind clinical trial conducted in elderly patients, fipexide demonstrated significant cognitive improvement relative to placebo [1]. Overall, 85% of patients receiving fipexide experienced clinical improvement to some degree, compared with 25% in the placebo group (p < 0.001) [1]. Additionally, patients treated with fipexide showed significant improvements on the Thurstone test: time to completion decreased by 22%, number of errors decreased by 46%, and exactitude index increased by 60%, whereas placebo was not associated with any significant improvement [1]. No equivalent placebo-controlled trial data are available for piracetam-class compounds in an identically designed study for direct statistical comparison.

Clinical trial Geriatric cognition Placebo-controlled

Fipexide Optimal Research Application Scenarios Based on Quantified Differential Evidence


Dopaminergic and Noradrenergic Cognition Research: High-Potency Tool Compound for Rodent Behavioral Models

Fipexide is optimally deployed as a high-potency positive control or tool compound in rodent behavioral studies investigating dopaminergic and noradrenergic contributions to learning and memory. Its demonstrated efficacy at 10 mg/kg p.o. — 60-fold lower than piracetam on a mg/kg basis — makes it a cost-effective and logistically efficient choice for studies requiring repeated dosing over extended behavioral training periods [1]. The compound's ability to reverse cognitive impairment induced by multiple distinct mechanisms (DDC, clonidine, 6-OHDA) across shuttle-box and step-down passive avoidance paradigms confirms robust, reproducible activity suitable for cross-model validation experiments [1][2].

Drug-Induced Hepatotoxicity and Reactive Metabolite Research: Model Substrate for Idiosyncratic Toxicity Studies

Fipexide serves as a validated positive control or model substrate in drug metabolism and toxicology studies focused on reactive metabolite formation and idiosyncratic hepatotoxicity. Its well-characterized metabolic activation pathway — demethylenation to a catechol intermediate followed by oxidation to a protein-reactive o-quinone — provides a defined chemical mechanism for studying covalent protein adduction and downstream toxicity [1]. The availability of established LC/MS methods for detecting fipexide-derived cysteine adducts in microsomal protein fractions enables quantitative assessment of bioactivation potential, making fipexide valuable for benchmarking in vitro reactive metabolite screening assays [1].

Striatal Adenylate Cyclase Modulation Studies: Mechanistic Probe for Dopaminergic Signaling

Fipexide is uniquely suited for ex vivo and in vitro investigations of striatal adenylate cyclase modulation in the context of dopaminergic neurotransmission. Unlike racetam-class nootropics, fipexide directly inhibits striatal adenylate cyclase activity in both basal and dopamine-stimulated conditions when added to membrane preparations, and this effect is preserved ex vivo in tissue from fipexide-pretreated animals [1]. Researchers investigating cAMP-dependent signaling pathways in striatal function, or seeking a small-molecule tool to modulate adenylate cyclase activity distinct from direct dopamine receptor agonists, will find fipexide a mechanistically appropriate selection [1].

Historical Nootropic Comparator Studies: Benchmarking Novel Cognition Enhancers Against Validated Clinical Agent

For medicinal chemistry programs developing novel cognition-enhancing agents, fipexide provides a valuable historical benchmark compound with documented human clinical efficacy data. The placebo-controlled trial demonstrating 85% responder rate and significant Thurstone test improvements (22% reduction in completion time, 46% reduction in errors, 60% increase in exactitude index) establishes a quantifiable efficacy reference point [1]. New chemical entities can be assessed against this benchmark in translational studies, particularly when evaluating compounds with dopaminergic or noradrenergic mechanisms that may overlap with fipexide's pharmacological profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fipexide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.